2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid
Description
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-8-4-2-3-7(5-8)11-13-12-9(17-11)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNRQDCKHTZJHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methoxybenzohydrazide with chloroacetic acid under reflux conditions in the presence of a dehydrating agent like phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-[5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. The specific compound 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid has been studied for its ability to inhibit tubulin polymerization, which is crucial for cancer cell division.
Case Studies
- Tubulin Polymerization Inhibition : A study demonstrated that oxadiazole derivatives significantly increased the percentage of apoptotic cells in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . This suggests that this compound may serve as a lead compound for developing new anticancer agents.
- Mechanism of Action : The mechanism involves binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . The structure-activity relationship (SAR) studies highlight that modifications on the phenyl ring can enhance potency against various cancer types.
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has been documented extensively. This compound shows potential as an antibacterial agent.
Research Findings
- Broad-Spectrum Activity : Compounds with oxadiazole structures have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies indicate that the introduction of methoxy groups enhances lipophilicity, improving membrane penetration and antibacterial activity .
Anti-inflammatory Effects
Oxadiazole derivatives are also being explored for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Experimental Evidence
- Cytokine Inhibition : Research has indicated that oxadiazole compounds can reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .
Neuroprotective Potential
Recent studies have begun to explore the neuroprotective effects of oxadiazole derivatives. The ability to cross the blood-brain barrier makes this compound a candidate for neurodegenerative disease therapies.
Preliminary Studies
- Neuroprotection in Animal Models : Animal studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage . Further research is needed to establish the specific mechanisms involved.
Synthesis and Structural Variations
The synthesis of this compound typically involves cyclization reactions starting from acyclic precursors. Variations in substituents on the phenyl ring can lead to significant changes in biological activity.
Synthetic Pathways
| Reaction Type | Starting Materials | Conditions | Yield |
|---|---|---|---|
| Cyclization | Hydrazones | Acidic Medium | High |
| Substitution | Acyclic Precursors | Heat | Moderate |
Mechanism of Action
The mechanism of action of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic Acid
- Structure : Differs by the methoxy group at the para position instead of meta.
- Impact: The para-methoxy substitution may alter electronic distribution and steric interactions.
- Synthesis : Similar to the target compound but requires para-methoxy-substituted intermediates.
4-((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)oxy)butanoic Acid (Compound 11)
- Structure: Features a 2,4-dichlorophenyl group (electron-withdrawing) and a butanoic acid linker.
- Impact: Chlorine substituents increase lipophilicity, improving membrane permeability but reducing aqueous solubility.
- Biological Activity : Demonstrated potent inhibitory activity against Rho/Myocar enzymes, suggesting electron-withdrawing groups enhance target engagement .
2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic Acid
Linker Modifications
2-(((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)acetic Acid (Compound 13)
- Structure : Incorporates a methylthio (-SCH₂-) linker instead of a direct acetic acid attachment.
- Impact: The thioether linkage introduces flexibility and may enhance resistance to enzymatic degradation.
- Synthesis : Requires S-alkylation steps with 2-mercaptoacetic acid, yielding 49–94% depending on conditions .
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate
Heterocycle and Functional Group Additions
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetic Acid
- Structure : Substituted with a 2-hydroxyphenyl group and thio linker.
- Impact : The hydroxyl group enables hydrogen bonding, enhancing solubility but increasing susceptibility to oxidation. This compound showed antimicrobial activity in preliminary studies .
2-[5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl]acetic Acid
- Structure : Features a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent.
Solubility and Lipophilicity
- Target Compound : The meta-methoxy group balances moderate polarity (logP ~1.5–2.0), offering better aqueous solubility than chlorinated analogs (e.g., logP ~2.5–3.0 for dichlorophenyl derivatives) .
- Chlorinated Analogs : Higher logP values improve blood-brain barrier penetration but may limit solubility in hydrophilic environments .
Spectral Characterization
- NMR Data : The target compound’s ¹H NMR shows characteristic peaks for the methoxy group (~δ 3.8 ppm) and aromatic protons (~δ 7.3–7.5 ppm). Chlorinated analogs exhibit downfield shifts for aromatic protons due to electron-withdrawing effects (e.g., δ 7.6–8.0 ppm) .
- HRMS : Confirms molecular ion peaks at m/z 234.0753 (target) vs. 359.9 [M+MeOH+Na]⁺ for dichlorophenyl analogs .
Biological Activity
2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various applications in pharmacology.
- Molecular Formula : C₁₅H₁₃N₃O₂
- Molecular Weight : 267.283 g/mol
- CAS Number : 88185-03-9
Structural Characteristics
The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines.
Case Studies
- Cytotoxic Activity :
- Mechanism of Action :
Anti-inflammatory Effects
In addition to anticancer properties, compounds in this category have shown promise as anti-inflammatory agents. The oxadiazole moiety is associated with the modulation of inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of oxadiazole derivatives. Preliminary data suggest that these compounds may exhibit activity against a range of bacterial strains, indicating potential applications in treating infections .
Research Findings Table
| Biological Activity | Cell Line/Model | IC₅₀ Value | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 0.65 μM | Apoptosis induction via caspase activation |
| Cytotoxicity | MEL-8 | 2.41 μM | p53 upregulation and cell cycle arrest |
| Anti-inflammatory | In vitro models | N/A | Modulation of inflammatory cytokines |
| Antimicrobial | Various bacteria | N/A | Disruption of bacterial cell wall synthesis |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid, and what factors influence yield optimization?
- Methodological Answer : The compound is typically synthesized via cyclization of hydrazide precursors with carboxylic acid derivatives. For example, hydrazides react with substituted acetic acids under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) to form the oxadiazole ring. Key factors affecting yield include reaction temperature (optimized at 80–100°C), stoichiometric ratios of reagents, and purification via recrystallization from ethanol or DMF .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography confirms the planar oxadiazole ring and substituent orientations, with reported monoclinic crystal systems (e.g., space group P21/c) and bond lengths consistent with aromaticity .
- NMR spectroscopy (¹H and ¹³C) identifies proton environments: the methoxyphenyl group shows a singlet at δ ~3.8 ppm for OCH₃, while the oxadiazole-linked acetic acid moiety exhibits characteristic splitting patterns .
- IR spectroscopy detects C=O stretching (~1700 cm⁻¹) and N-O vibrations (~1250 cm⁻¹) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Safety data sheets (SDS) recommend:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- First Aid : In case of exposure, rinse skin with water and seek medical attention immediately .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported biological activities of derivatives of this compound?
- Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from assay conditions or substituent effects. Strategies include:
- Comparative SAR Studies : Systematically varying substituents (e.g., replacing methoxy with halogens) to isolate activity trends .
- Standardized Assays : Replicating studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Computational Validation : Using molecular docking to predict binding affinities against target proteins (e.g., bacterial enzymes) .
Q. How can computational chemistry predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., oxadiazole ring susceptibility to nucleophilic attack) .
- Degradation Modeling : Simulate hydrolysis pathways in aqueous environments (e.g., acid-catalyzed ring-opening) to assess stability .
- Solubility Prediction : COSMO-RS models estimate solubility in solvents like DMSO or ethanol, guiding formulation design .
Q. What methodological considerations are critical when assessing the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301 tests to measure microbial degradation rates in soil/water systems .
- Bioaccumulation Analysis : Measure logP values (experimental or predicted) to assess lipid solubility and potential for trophic transfer .
- Ecotoxicology Assays : Conduct Daphnia magna or algal growth inhibition tests to determine EC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
